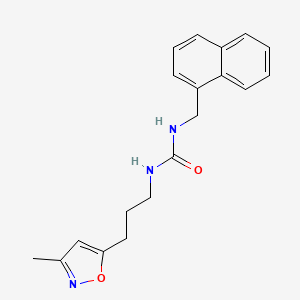

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-12-17(24-22-14)9-5-11-20-19(23)21-13-16-8-4-7-15-6-2-3-10-18(15)16/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDMLKIWSZTOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with naphthalene-based compounds. The synthetic route often includes key steps such as:

- Formation of the isoxazole ring.

- Alkylation to introduce the propyl group.

- Urea formation through reaction with naphthalene derivatives.

These steps can be optimized for yield and purity, as detailed in literature sources that explore various synthetic methodologies for isoxazole derivatives .

Anticancer Properties

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including those structurally related to this compound. For instance, compounds featuring similar structural motifs have shown promising results against various cancer cell lines, with mechanisms often linked to apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF7 | 20 | Cell Cycle Arrest |

| This compound | A549 | TBD | TBD |

Insecticidal Activity

The compound has also been explored for its insecticidal properties, particularly against mosquito vectors such as Aedes aegypti. Research indicates that similar compounds can exhibit larvicidal activity, which is crucial for controlling vector-borne diseases . The biological activity often correlates with specific structural features, such as the presence of methylenedioxy or other functional groups that enhance toxicity towards insects while maintaining low mammalian toxicity.

Table 2: Insecticidal Activity Against Aedes aegypti

| Compound Name | LC50 (µM) | LC90 (µM) | Toxicity to Mammals |

|---|---|---|---|

| Compound C | 28.9 ± 5.6 | 162.7 ± 26.2 | Low |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the biological efficacy of isoxazole derivatives in preclinical settings:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), indicating its potential as an anticancer agent .

- Insect Control Research : Another investigation focused on the larvicidal effects of various isoxazole derivatives against Aedes aegypti, revealing that certain structural modifications could enhance insecticidal activity while reducing toxicity to non-target organisms .

Comparison with Similar Compounds

Structural Analogs

Urea Derivatives with Heterocyclic/Aromatic Substituents

1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40o) Structure: Contains a naphthalene group and a chromenyl-morpholinoethoxy chain, with a tert-butyl-pyrazole core. Key Data: Molecular weight 568.1 g/mol, NMR signals for naphthalene (δ 7.88–7.90) and morpholinoethoxy groups . The isoxazole group may confer different hydrogen-bonding capabilities compared to morpholinoethoxy.

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Structure: Phenyl-pyrazole with an ethyl-urea linkage. Key Data: Melting point 148–150°C, molecular formula C₁₅H₁₈N₄O .

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

- Structure : Dimethoxyphenyl and pyrazole substituents.

- Synthesis : Prepared via AcOH-mediated condensation .

- Comparison : The methoxy groups in MK13 enhance polarity, whereas the target’s naphthalene may improve lipophilicity and membrane permeability.

Non-Urea Piperazine Derivatives (HBK Series)

- Examples: HBK14–HBK19 feature phenoxy-piperazine scaffolds with variations in halogen/methoxy substituents .

- Comparison : While pharmacologically distinct (piperazines often target serotonin/dopamine receptors), the HBK series demonstrates how substituent tweaks (e.g., chloro, methyl) modulate activity—a principle applicable to optimizing the target compound’s isoxazole/naphthalene groups.

Pharmacological and Physicochemical Profiles

Key Observations :

- The target compound’s naphthalene group may enhance binding to hydrophobic pockets in biological targets compared to smaller aromatic groups in 9a or MK13.

- The isoxazole moiety could improve metabolic stability over morpholinoethoxy (40o) due to reduced susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.